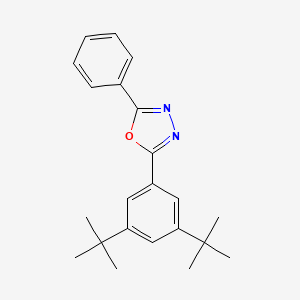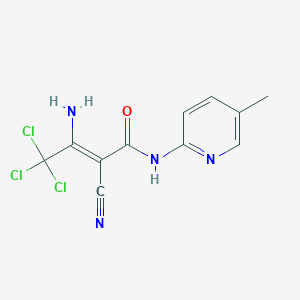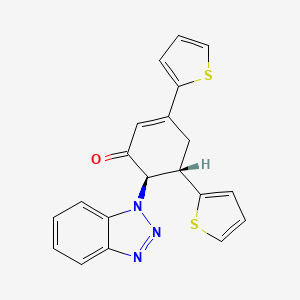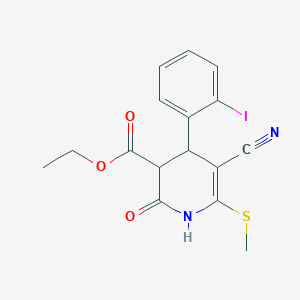
2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,5-di-tert-butylbenzohydrazide with benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its thermal stability and resistance to degradation.
作用机制
The mechanism by which 2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(3,5-Di-tert-butylphenyl)-1,3,4-oxadiazole
- 2-(3,5-Di-tert-butylphenyl)-5-methyl-1,3,4-oxadiazole
- 2-(3,5-Di-tert-butylphenyl)-5-ethyl-1,3,4-oxadiazole
Uniqueness
2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bulky tert-butyl groups enhances its stability and resistance to oxidative degradation, making it more suitable for applications requiring high thermal stability and longevity.
属性
分子式 |
C22H26N2O |
|---|---|
分子量 |
334.5 g/mol |
IUPAC 名称 |
2-(3,5-ditert-butylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H26N2O/c1-21(2,3)17-12-16(13-18(14-17)22(4,5)6)20-24-23-19(25-20)15-10-8-7-9-11-15/h7-14H,1-6H3 |
InChI 键 |
UUJBZLPPGAETGU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11537892.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11537893.png)
![(2E)-3-(biphenyl-4-yl)-N-[2-(3-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11537894.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)

acetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11537935.png)
![2,2'-pyridine-2,6-diylbis[5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11537943.png)

![4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B11537966.png)
![6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11537975.png)


![1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane](/img/structure/B11537983.png)
